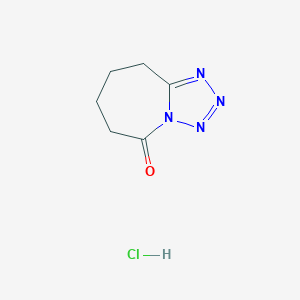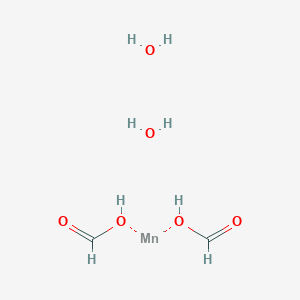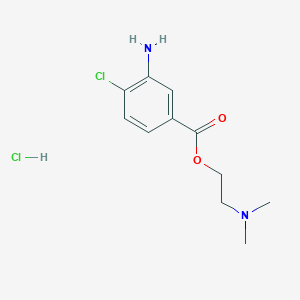![molecular formula C9H7NO B13821539 1H-Furo[3,4-B]pyrrolizine CAS No. 340701-63-5](/img/structure/B13821539.png)
1H-Furo[3,4-B]pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Furo[3,4-B]pyrrolizine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Furo[3,4-B]pyrrolizine can be synthesized through various methods, including multicomponent reactions and cyclization processes. One common approach involves the cyclization of acyclic precursors under specific conditions to form the fused ring system. For instance, a green synthetic protocol has been developed for accessing novel 1H-pyrrole(furan, thiophene)-conjugated derivatives using a one-pot three-component reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is often emphasized to align with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Furo[3,4-B]pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
1H-Furo[3,4-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of organic materials and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism by which 1H-Furo[3,4-B]pyrrolizine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar fused ring system and are known for their biological activities and applications in medicinal chemistry.
Pyrrolizidine Derivatives: These compounds also feature a pyrrolizine ring and are studied for their toxicological and pharmacological properties.
Uniqueness: 1H-Furo[3,4-B]pyrrolizine is unique due to the presence of both a furan and a pyrrolizine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
340701-63-5 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1H-furo[3,4-b]pyrrolizine |
InChI |
InChI=1S/C9H7NO/c1-2-8-4-7-5-11-6-9(7)10(8)3-1/h1-4,6H,5H2 |
InChI-Schlüssel |
QTDJHGNKGJGQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CC=CN3C2=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)


![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)




![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)


![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
